BE“GH@ Methodological & Application

Check Availability & Pricing

Application Note: C 021 Dihydrochloride
Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: C 021 dihydrochloride
CAS No.: 1784252-84-1; 864289-85-0
Cat. No.: B2433712
. J

Introduction & Mechanism of Action

C 021 dihydrochloride is a highly potent, selective antagonist of C-C Chemokine Receptor
Type 4 (CCR4).[1][2] CCR4 is a G-protein coupled receptor (GPCR) predominantly expressed
on Th2 lymphocytes, regulatory T cells (Tregs), and platelets. Its primary ligands are CCL17
(TARC) and CCL22 (MDC).

Upon ligand binding, CCR4 undergoes a conformational change that triggers G_i/o protein
coupling, leading to:

Inhibition of adenylyl cyclase (decreasing cCAMP).

Mobilization of intracellular calcium (

).

Activation of the PI3K/Akt and MAPK/ERK pathways.

Cytoskeletal reorganization driving chemotaxis (cell migration).

Therapeutic Relevance: C 021 effectively blocks the interaction between CCR4 and its ligands
(CCL17/CCL22), thereby inhibiting immune cell recruitment to sites of inflammation. This
mechanism is critical in research areas including:
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» Neuropathic Pain: Blocking CCR4 on microglia and macrophages reduces

neuroinflammation and hypersensitivity.[ 3]

e Oncology: Preventing Treg recruitment to the tumor microenvironment (TME) to enhance

anti-tumor immunity.

 Allergic Inflammation: Reducing Th2 cell infiltration in atopic dermatitis and asthma models.

Chemical Properties & Reconstitution[2]
Physico-Chemical Data

Parameter

Specification

Chemical Name

C 021 dihydrochloride

Molecular Weight 540.57 g/mol

Formula

Appearance White to off-white solid
Purity

98% (HPLC)

Reconstitution Protocol

Proper reconstitution is vital for experimental reproducibility. C 021 dihydrochloride is a salt
form, enhancing water solubility compared to the free base, but DMSO is often preferred for

higher concentration stocks.

Solubility Table:

Solvent Max Solubility Preparation Notes

Recommended for Stock.
DMSO 100 mM (54 mg/mL)

Vortex gently.

May require ultrasonic bath
Water 50 mM (27 mg/mL)

and warming (37°C).
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| Ethanol | Insoluble | Avoid using ethanol for stock preparation. |

Storage of Stock Solutions:

e -80°C: Stable for 6 months.[2]

e -20°C: Stable for 1 month.

» Note: Aliquot into single-use vials to avoid freeze-thaw cycles, which degrade the compound.

Signaling Pathway Visualization

The following diagram illustrates the CCR4 signaling cascade and the specific blockade point
of C 021.
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Caption: C 021 prevents CCL17/22 binding to CCR4, blocking downstream Calcium flux and
Chemotaxis.[2][3][4][5][6]

In Vitro Protocol: CCR4 Chemotaxis Assay
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This protocol measures the ability of C 021 to inhibit the migration of CCR4-expressing cells
(e.g., CCRF-CEM T-lymphoblasts or murine Th2 cells) toward a CCL22 gradient.

Materials

e Cells: CCRF-CEM (human T lymphoblast) or isolated murine Th2 cells.
e Chemoattractant: Recombinant Human CCL22 (10 nM final concentration).
o Assay Buffer: RPMI-1640 + 0.1% BSA (Serum-free to prevent background migration).

o Chamber: 96-well Transwell plate (5.0 um pore size).

Step-by-Step Workflow

o Cell Preparation:
o Harvest cells and wash 2x with Assay Bulffer.
o Resuspend at

cells/mL.

o Critical: Starve cells in serum-free buffer for 1 hour prior to assay to sensitize receptors.
e Compound Treatment (Pre-Incubation):
o Prepare serial dilutions of C 021 in Assay Buffer (Range: 1 nM to 10 uM).

o Incubate cells with C 021 for 15-30 minutes at 37°C before adding to the Transwell. This
ensures receptor occupancy.

e Chemotaxis Setup:

(¢]

Lower Chamber: Add 600 pL Assay Buffer containing 10 nM CCL22.

[¢]

Upper Chamber: Add 100 uL of the pre-incubated cell/drug suspension.

Controls:

[¢]
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= Negative Control: Buffer only in lower chamber (Random migration).

» Positive Control: CCL22 in lower chamber + Vehicle (DMSO) treated cells.

¢ Incubation:

o |Incubate for 2-4 hours at 37°C, 5%

¢ Quantification:
o Remove upper inserts carefully.

o Quantify migrated cells in the lower chamber using flow cytometry (fixed volume count) or
ATP-luminescence assay (e.g., CellTiter-Glo).

Expected Results (IC50 Reference)

Species Assay Type Expected IC50

Human Chemotaxis (CCRF-CEM) ~140 nM

Ligand Binding (

Human -GTP 18 nM
S)
Mouse Chemotaxis (Th2 Cells) ~39 nM

In Vivo Protocol: Neuropathic Pain Model[7]

Rationale: C 021 is highly effective in blocking microglia activation in the spinal cord. Route:
Intraperitoneal (i.p.) or Intrathecal (i.t.).[5] Oral administration is not recommended due to poor
bioavailability.

Preparation for Injection (i.p.)

e Vehicle: Saline (0.9% NaCl) or PBS. If stock is in DMSO, dilute such that final DMSO < 5%.
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e Dosage: 1 - 20 mg/kg.

e Frequency: Daily (QD) or single dose depending on the model.

Experimental Workflow (Chronic Constriction Injury -
CCl)
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Caption: Workflow for assessing C 021 efficacy in a neuropathic pain model.
 Induction: Perform surgery (e.g., sciatic nerve ligation) on Day 0.

o Baseline: Allow recovery (typically 7-14 days) until hypersensitivity is established. Measure
baseline thresholds using Von Frey filaments (tactile) or Hargreaves test (thermal).

o Administration:

o Inject C 021 (i.p.)[2][4][5] at 10 mg/kg.

o Note: Effects are typically observed within 1 hour and last up to 4 hours.[4]
o Readout: Re-test pain thresholds at 1h, 4h, and 24h post-injection.

e Molecular Analysis: Harvest spinal cord tissue to assess microgliosis (Iba-1 staining) or
PERK1/2 levels. C 021 treatment should significantly reduce the pERK/tERK ratio.[2]

Troubleshooting & Optimization
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Issue Possible Cause Solution

Predilute in DMSO to 1000x,
S High concentration in aqueous  then spike into buffer while
Precipitation in Buffer ) _
buffer vortexing. Keep final DMSO <

0.1%.

Ensure cells are incubated
Low Inhibition (In Vitro) Insufficient pre-incubation with C 021 for at least 20 mins

before adding ligand.

Switch to i.p. or i.t. injection.[2]
No Effect (In Vivo) Oral administration used [3][4][5] C 021 has poor oral

bioavailability.

Use BSA (0.1%) instead of

High Background Migration Serum in assay buffer ) )
FBS in the chemotaxis buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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